Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate
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Overview
Description
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in various scientific research fields. The presence of the benzoxazole ring imparts unique properties to the compound, making it valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate typically involves the condensation of 2-aminophenol with a suitable benzene sulfonate derivative under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the benzoxazole ring. The reaction mixture is then neutralized with sodium hydroxide to obtain the sodium salt of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified through recrystallization or chromatography techniques to ensure its suitability for various applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the sulfonate group can yield the corresponding sulfonic acid or sulfonamide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Sulfonic acid and sulfonamide derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated benzoxazole derivatives.
Scientific Research Applications
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s unique structure allows it to interact with various biological pathways, making it a promising candidate for drug development.
Industry: Utilized in the development of fluorescent dyes and pigments due to its photophysical properties.
Mechanism of Action
The mechanism of action of sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the sulfonate and amino groups.
4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonamide: A derivative with a sulfonamide group instead of the sulfonate group.
2-aminobenzoxazole: A simpler analog with an amino group directly attached to the benzoxazole ring.
Uniqueness: Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is unique due to the presence of both the sulfonate and amino groups, which confer distinct chemical and biological properties. The sulfonate group enhances solubility and ionic interactions, while the amino group allows for further functionalization and derivatization. These features make the compound versatile and valuable for various applications in research and industry.
Properties
IUPAC Name |
sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIAVLWXPGLPCP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N2NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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